molecular formula C12H11N3O4 B11015417 3-methyl-N-(5-methyl-1,2-oxazol-3-yl)-4-nitrobenzamide

3-methyl-N-(5-methyl-1,2-oxazol-3-yl)-4-nitrobenzamide

Cat. No.: B11015417
M. Wt: 261.23 g/mol
InChI Key: VOJSZJBWDKNSMC-UHFFFAOYSA-N
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Description

3-methyl-N-(5-methyl-1,2-oxazol-3-yl)-4-nitrobenzamide is a compound that belongs to the class of benzamides It is characterized by the presence of a nitro group, a benzamide moiety, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(5-methyl-1,2-oxazol-3-yl)-4-nitrobenzamide typically involves the reaction of 3-methyl-4-nitrobenzoic acid with 5-methyl-1,2-oxazol-3-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(5-methyl-1,2-oxazol-3-yl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, appropriate solvents like ethanol or acetonitrile.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

    Reduction: 3-methyl-N-(5-methyl-1,2-oxazol-3-yl)-4-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: 3-carboxy-N-(5-methyl-1,2-oxazol-3-yl)-4-nitrobenzamide.

Scientific Research Applications

3-methyl-N-(5-methyl-1,2-oxazol-3-yl)-4-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-N-(5-methyl-1,2-oxazol-3-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The nitro group and oxazole ring play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-(5-methyl-1,2-oxazol-3-yl)-4-nitrobenzamide is unique due to the presence of both a nitro group and an oxazole ring, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H11N3O4

Molecular Weight

261.23 g/mol

IUPAC Name

3-methyl-N-(5-methyl-1,2-oxazol-3-yl)-4-nitrobenzamide

InChI

InChI=1S/C12H11N3O4/c1-7-5-9(3-4-10(7)15(17)18)12(16)13-11-6-8(2)19-14-11/h3-6H,1-2H3,(H,13,14,16)

InChI Key

VOJSZJBWDKNSMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

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